![molecular formula C11H12Cl3NO2S B14365891 [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate CAS No. 91349-57-4](/img/structure/B14365891.png)
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is an organic compound with a complex structure that includes a dimethylamino group, a trichloromethylsulfanyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl acetate, reacts with dimethylamine and trichloromethylsulfanyl reagents under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the trichloromethylsulfanyl group to a thiol group.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Triethylamine as a base in dichloromethane at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
Applications De Recherche Scientifique
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the trichloromethylsulfanyl group may participate in redox reactions, altering the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone with comparable chemical properties and applications in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of acetoacetate esters.
Uniqueness
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is unique due to the presence of both a dimethylamino group and a trichloromethylsulfanyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
91349-57-4 |
|---|---|
Formule moléculaire |
C11H12Cl3NO2S |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
[5-(dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C11H12Cl3NO2S/c1-7(16)17-9-6-8(15(2)3)4-5-10(9)18-11(12,13)14/h4-6H,1-3H3 |
Clé InChI |
CXUYSYCANMRNHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
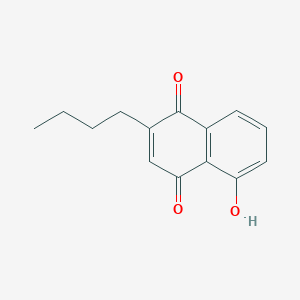
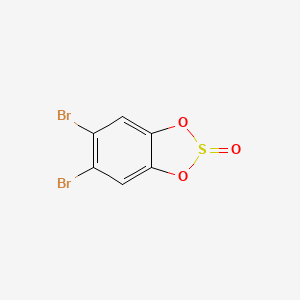
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
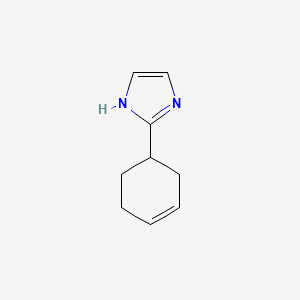
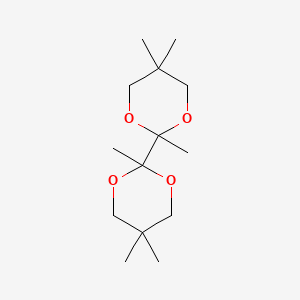
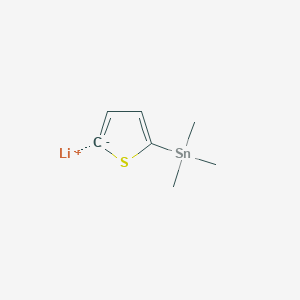
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
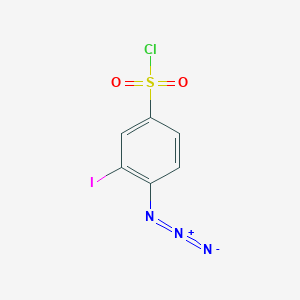
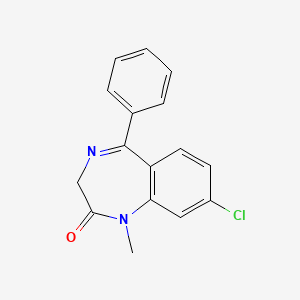
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)

![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
